N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide
Description
This compound is a multifunctional acetamide derivative featuring a 4,5-dimethylbenzo[d]thiazole core, a pyridin-2-ylmethyl substituent, and a thiophen-2-yl acetamide moiety. The benzo[d]thiazole scaffold is known for its pharmacological relevance, including antimicrobial and antitumor activities, while the pyridine and thiophene groups may enhance binding affinity through π-π interactions and solubility modulation .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c1-14-8-9-18-20(15(14)2)23-21(27-18)24(13-16-6-3-4-10-22-16)19(25)12-17-7-5-11-26-17/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLOAYYNUBPOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprised of:
- Benzo[d]thiazole moiety : Known for diverse biological activities.
- Pyridine group : Contributes to the compound's interaction with various biological targets.
- Thiophene ring : Adds to the compound's electronic properties and potential reactivity.
The molecular formula for this compound is C_{18}H_{18}N_{2}OS, with a molecular weight of approximately 318.41 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Ring : This can be achieved through cyclization reactions involving 2-amino thiophenol and appropriate carbonyl compounds.
- Pyridine Substitution : The introduction of the pyridine moiety is performed via nucleophilic substitution reactions.
- Acetamide Formation : The final acetamide structure is obtained by reacting the intermediate with acetic anhydride or similar reagents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The IC50 values for these cell lines were found to be notably low, indicating potent activity against tumor growth .
| Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| A431 | 1.5 | 85 |
| A549 | 1.8 | 80 |
The proposed mechanisms through which this compound exerts its biological effects include:
- GABA_A Receptor Modulation : The compound may interact with GABA_A receptors, which are crucial for neurotransmission and have implications in cognitive disorders.
- Inhibition of Inflammatory Pathways : It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, suggesting anti-inflammatory properties .
- Induction of Apoptosis : Flow cytometry analyses indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by changes in cell cycle distribution and activation of caspases.
Case Studies and Research Findings
A notable study conducted on a series of benzothiazole derivatives included this compound. The findings were as follows:
- Cell Migration Assays : Scratch wound healing assays demonstrated that the compound effectively hinders the migration of cancer cells, which is critical for metastasis .
Comparative Studies
Comparative studies with similar compounds revealed that modifications to the benzothiazole nucleus can enhance anticancer activity. For example, compounds with additional methyl or halogen substitutions showed improved efficacy against specific cancer types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with several acetamide derivatives reported in the literature. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
The latter systems may provide distinct electronic profiles due to variations in ring size and substituent positioning .
Substituent Effects :
- The thiophen-2-yl acetamide group in the target compound introduces sulfur-based electronegativity, which may improve membrane permeability compared to sulfanyl (e.g., ) or fluorophenyl (e.g., GSK1570606A) groups. Thiophene’s conjugated system could also augment redox activity .
- The pyridin-2-ylmethyl substituent may facilitate hydrogen bonding with biological targets, a feature absent in simpler methylpyridinyl analogs (e.g., ).
Biological Target Specificity :
- Compounds like GSK1570606A and Compound 16 target mycobacterial enzymes (e.g., PyrG, PanK), suggesting that the target compound’s benzo[d]thiazole core could be optimized for similar pathways . However, the lack of direct pharmacological data for the target compound limits mechanistic conclusions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
